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5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole

Cat. No.: B2817775
CAS No.: 1025724-76-8
M. Wt: 234.258
InChI Key: TZEMQHGAVHQVEN-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds are a cornerstone of modern chemical science, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. nih.gov This class of molecules is exceptionally broad and includes a multitude of natural products, such as alkaloids, vitamins, and antibiotics. researchgate.netresearchgate.net Their prevalence in nature is mirrored in their extensive use in various scientific and industrial fields.

In pharmaceutical research, heterocyclic motifs are integral to the design and discovery of new therapeutic agents. It is estimated that over 90% of new drugs incorporate heterocyclic structures, which are crucial for their biological activity. researchgate.netnih.gov Their structural diversity and ability to engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking, make them ideal scaffolds for targeting specific biological receptors and enzymes. researchgate.net Beyond medicine, heterocyclic compounds are vital in the development of agrochemicals, functional materials like conducting polymers and organic semiconductors, and specialty chemicals such as dyes and sanitizers. nih.govresearchgate.net The ability of chemists to synthesize and modify these structures allows for the fine-tuning of their physical, chemical, and biological properties. nih.gov

Overview of Fused Heterocyclic Architectures: Naphthofuran and Pyrazole (B372694) Core Structures

The compound at the heart of this article, 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole, is a hybrid molecule uniting two significant heterocyclic systems: naphthofuran and pyrazole.

Naphthofuran , specifically the naphtho[2,1-b]furan (B1199300) isomer, is a polycyclic aromatic heterocycle. It consists of a naphthalene (B1677914) system fused to a furan (B31954) ring. This structural motif is found in various natural products and has been the subject of considerable synthetic interest. Derivatives of naphthofuran are known to exhibit a wide range of biological activities, including potent antibacterial, anticancer, and genotoxic effects. nih.gov The planar, electron-rich nature of the naphthofuran system makes it an interesting component for applications in materials science as well.

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring is a privileged scaffold in medicinal chemistry due to its presence in a number of commercially successful drugs. nih.gov Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. researchgate.net The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

The fusion or direct linkage of these two pharmacologically important cores into a single molecule is a deliberate strategy to create a new chemical entity with potentially synergistic or novel properties.

Rationale for Investigating this compound as a Novel Chemical Entity

The rationale for the synthesis and investigation of this compound stems from the principle of molecular hybridization. By combining the naphthofuran and pyrazole moieties, researchers aim to create a molecule that may exhibit enhanced biological activity or a unique pharmacological profile compared to its individual components.

Several research groups have synthesized derivatives of naphthofuran-pyrazole hybrids and reported their biological potential. For instance, a study by Abd El-Wahab et al. (2011) described the synthesis of a series of 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole derivatives, with some compounds showing promising antimicrobial activity against various bacteria and fungi. nih.govmdpi.com Another study detailed the synthesis of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, which were evaluated for antimicrobial, anti-inflammatory, and analgesic activities. researchgate.netnih.gov

These findings suggest that the combination of these two heterocycles is a fruitful area for chemical exploration. The specific linkage in this compound, connecting the 2-position of the naphthofuran to the 5-position of the pyrazole, represents a distinct and unexplored isomer. The unsubstituted -NH group in the pyrazole ring offers a site for potential hydrogen bonding, which is absent in the N-phenyl derivatives previously studied, potentially leading to different biological interactions and activities.

Academic Research Objectives and Scope for this compound

Given that this compound appears to be a novel, uncharacterized compound, the academic research objectives would be foundational and systematic. The primary goals would be:

Development of a Synthetic Pathway: To devise and optimize a reliable synthetic route to produce this compound in good yield and purity. This would likely involve multi-step synthesis starting from commercially available precursors.

Structural Elucidation and Characterization: To unambiguously confirm the structure of the synthesized compound using a suite of modern analytical techniques. This is a critical step to ensure the identity and purity of the novel entity.

Investigation of Physicochemical Properties: To determine key physical and chemical properties of the compound, such as its melting point, solubility, and stability.

Preliminary Biological Screening: To conduct in vitro screening of the compound against a panel of biological targets to identify any potential therapeutic activities. Based on the known properties of its parent heterocycles, initial screens would likely focus on antimicrobial and anticancer assays. nih.govresearchgate.net

The scope of initial research would be confined to the synthesis, characterization, and preliminary biological evaluation of this specific molecule. Further studies would depend on the results of this foundational work.

Research Findings: A Hypothetical Approach

As there is no specific literature on the synthesis or properties of this compound, this section will present established data for the core structures and a closely related, published derivative to provide context for the expected characteristics of the target compound.

Spectroscopic Data Overview

The structural confirmation of a novel compound like this compound would rely heavily on spectroscopic methods. The following table outlines the expected data based on the known characteristics of the naphthofuran and pyrazole rings. For comparison, experimental data for a related derivative, 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde , is included. mdpi.com

Spectroscopic Technique Expected Data for this compound Experimental Data for a Related Derivative ¹
Infrared (IR) Spectroscopy - N-H stretching (pyrazole): ~3100-3300 cm⁻¹- C=N stretching (pyrazole): ~1550-1620 cm⁻¹- Aromatic C-H stretching: ~3000-3100 cm⁻¹- Aromatic C=C stretching: ~1450-1600 cm⁻¹IR (cm⁻¹): 1668 (C=O, aldehyde), 1600 (C=N)
¹H-NMR Spectroscopy - Aromatic protons (naphthofuran): ~7.5-8.6 ppm- Pyrazole protons: ~6.5-8.0 ppm- Pyrazole N-H proton: Broad singlet, >10 ppm¹H-NMR (ppm): 10.09 (s, 1H, CHO), 8.41 (s, 1H, pyrazole-H5), 8.14–7.18 (m, 11H, Ar-H)
¹³C-NMR Spectroscopy - Aromatic carbons (naphthofuran): ~110-155 ppm- Pyrazole carbons: ~100-140 ppm¹³C-NMR (ppm): 187.19 (C=O), 112.74 - 153.36 (Aromatic Carbons)
Mass Spectrometry - Calculation of the exact mass for the molecular ion peak [M]⁺ or [M+H]⁺.Data not provided for this specific derivative in the reference.

¹Data for 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O B2817775 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole CAS No. 1025724-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzo[e][1]benzofuran-2-yl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-2-4-11-10(3-1)5-6-14-12(11)9-15(18-14)13-7-8-16-17-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEMQHGAVHQVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Naphtho 2,1 B Furan 2 Yl 1h Pyrazole

Retrosynthetic Analysis of 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds, known as disconnections, to identify potential precursor fragments or synthons. amazonaws.com

The primary retrosynthetic disconnection for this compound is the C-C bond between the C5 position of the pyrazole (B372694) ring and the C2 position of the naphthofuran ring. This disconnection simplifies the target molecule into two key heterocyclic fragments: a naphtho[2,1-b]furan (B1199300) synthon and a 1H-pyrazole synthon.

A more practical approach, based on established pyrazole synthesis, involves disconnecting within the pyrazole ring itself. The Knorr pyrazole synthesis and related methods suggest disconnecting the two C-N bonds and the C4-C5 bond of the pyrazole ring. nih.gov This leads to two crucial precursors:

Naphtho[2,1-b]furan-2-carbohydrazide : This fragment provides the N1 and N2 atoms of the pyrazole ring and is attached to the stable naphthofuran core.

A three-carbon (C3) synthon : This fragment is typically a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone (chalcone) or an enaminone, which will form the C3, C4, and C5 atoms of the pyrazole ring. nih.govnih.gov

This leads to the identification of a key intermediate precursor: a 1,3-dicarbonyl derivative of naphtho[2,1-b]furan, such as 1-(naphtho[2,1-b]furan-2-yl)butane-1,3-dione .

Naphthofuran Core Construction: The naphtho[2,1-b]furan core can be disconnected through the furan (B31954) ring's C-O and C-C bonds. A common strategy begins with 2-hydroxy-1-naphthaldehyde (B42665). nih.gov Reaction with an α-haloester (e.g., ethyl chloroacetate) followed by intramolecular cyclization and subsequent functional group manipulation provides the 2-substituted naphtho[2,1-b]furan skeleton. nih.govresearchgate.net Another approach involves the Claisen rearrangement of an allyl-2-naphthyl ether, followed by ozonolysis and intramolecular dehydration to form the furan ring. rsc.org

Pyrazole Core Construction: The construction of the 5-substituted pyrazole ring is most strategically achieved through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.gov For the target molecule, where the pyrazole is unsubstituted at the N1 position, hydrazine hydrate (B1144303) is the reagent of choice. The regioselectivity of the cyclization is critical; to ensure the formation of the 5-substituted isomer, a precursor like 1-(naphtho[2,1-b]furan-2-yl)-3-(dimethylamino)prop-2-en-1-one is ideal. The enaminone structure directs the nucleophilic attack of the hydrazine to yield the desired constitutional isomer.

Development of Novel Synthetic Routes to this compound

Novel synthetic routes focus on efficient, high-yield methods for constructing the target molecule, often employing multi-step pathways and advanced catalytic systems.

A plausible and efficient multi-step synthesis for this compound can be proposed based on established methodologies. The sequence begins with the synthesis of a key intermediate, 2-acetylnaphtho[2,1-b]furan, and proceeds to the construction of the pyrazole ring.

Step 1: Synthesis of Ethyl naphtho[2,1-b]furan-2-carboxylate The synthesis begins with 2-hydroxy-1-naphthaldehyde, which undergoes O-alkylation with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate, followed by an intramolecular cyclization to form the naphthofuran ring system. nih.gov

Step 2: Synthesis of 2-Acetylnaphtho[2,1-b]furan While various methods exist, one route involves the conversion of the ethyl ester from Step 1 into the corresponding acid hydrazide by reacting it with hydrazine hydrate. nih.gov Another well-established route involves the Friedel-Crafts acylation of naphtho[2,1-b]furan. A more direct synthesis of 2-acetylnaphtho[2,1-b]furan starts from 2-hydroxy-1-naphthaldehyde and chloroacetone. mdpi.com

Step 3: Synthesis of 1-(Naphtho[2,1-b]furan-2-yl)-3-(dimethylamino)prop-2-en-1-one The key intermediate 2-acetylnaphtho[2,1-b]furan is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enaminone, which serves as a 1,3-dicarbonyl equivalent perfectly primed for pyrazole synthesis.

Step 4: Cyclization to form this compound The enaminone intermediate is refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid. The cyclocondensation reaction proceeds with high regioselectivity to afford the final product, this compound.

The following table summarizes a typical reaction pathway for a similar pyrazole synthesis.

StepReactantsReagents/ConditionsProductYield (%)
12-Hydroxy-1-naphthaldehyde, Ethyl chloroacetateK₂CO₃, DMF, refluxEthyl naphtho[2,1-b]furan-2-carboxylate~90% nih.gov
22-Acetylnaphtho[2,1-b]furanDMF-DMA, xylene, reflux1-(Naphtho[2,1-b]furan-2-yl)-3-(dimethylamino)prop-2-en-1-oneNot reported
3Enaminone intermediate, Hydrazine hydrateEthanol, refluxThis compoundHigh (typical)

The critical ring-forming steps in the synthesis of the target molecule are the formation of the furan and pyrazole rings.

Naphthofuran Ring Cyclization: Advanced strategies for the naphthofuran core often aim to improve efficiency and mildness of reaction conditions. A notable method is the visible-light-mediated [3+2] cycloaddition reaction between a 2-hydroxy-1,4-naphthoquinone (B1674593) and an alkyne, which proceeds under environmentally friendly conditions. mdpi.com While this produces a different isomer (naphtho[2,3-b]furan), the principle of photocatalysis represents an advanced approach. Another strategy involves the intramolecular cyclization of intermediates like 1-allyl-2-naphthol derivatives, where ozonolysis followed by treatment with NaBH₄ yields a diol that can be cyclized under acidic conditions. rsc.org

Pyrazole Ring Cyclization: The Vilsmeier-Haack reaction is a powerful cyclization strategy for forming substituted pyrazoles. For instance, reacting a hydrazone, such as 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, with a Vilsmeier reagent (POCl₃/DMF) leads to the formation of a 1,3-disubstituted pyrazole-4-carbaldehyde. mdpi.comnih.gov This method constructs the pyrazole ring and installs a useful functional group in a single step. Although this yields a different isomer, it highlights an advanced cyclization technique applicable to this class of compounds.

Transition metal catalysis offers highly efficient and selective methods for forming the C-C and C-O bonds necessary for the naphthofuran-pyrazole scaffold. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are particularly versatile for constructing both the naphthofuran ring and for coupling the two heterocyclic systems.

Naphthofuran Synthesis: A palladium-catalyzed three-component coupling of naphthols, aldehydes, and carbon monoxide can produce naphthofuran-2(3H)-one derivatives, which are valuable precursors. acs.org Furthermore, intramolecular oxidative C-H activation of o-alkenylphenols using a Pd(II) catalyst is a modern approach to synthesizing the furan ring. nih.gov

Ring-to-Ring Coupling: A Sonogashira coupling between a 2-halonaphtho[2,1-b]furan and a terminal alkyne-substituted pyrazole could forge the C-C bond between the two rings. Alternatively, a Suzuki coupling between a 2-boronic acid derivative of naphtho[2,1-b]furan and a 5-halopyrazole (or vice versa) provides a robust method for connecting the two pre-formed heterocyclic fragments.

Copper-Catalyzed Reactions: Copper catalysts are often used for intramolecular C-O bond formation. For example, the ring closure of aryl o-bromobenzyl ketones can be catalyzed by copper to form the furan ring, a reaction analogous to what would be needed for the naphthofuran core. nih.gov

The table below outlines potential transition metal-catalyzed reactions.

Reaction TypeCatalyst SystemCoupling PartnersBond Formed
Suzuki CouplingPd(PPh₃)₄, Base (e.g., Na₂CO₃)Naphthofuran-2-boronic acid + 5-BromopyrazoleNaphthofuran C2 — Pyrazole C5
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-Iodonaphtho[2,1-b]furan + 5-Ethynyl-1H-pyrazoleNaphthofuran C2 — Pyrazole C5
Intramolecular C-O CyclizationPd(OAc)₂, Ligand1-(2-hydroxynaphthyl)propargyl derivativeNaphthofuran O1 — C2

Implementation of Green Chemistry Principles in Synthesis

The synthesis of pyrazole derivatives, including naphthofuran-pyrazoles, is increasingly benefiting from the application of green chemistry principles aimed at reducing environmental impact. nih.govbenthamdirect.com These strategies focus on the use of eco-friendly solvents, alternative energy sources, and recyclable catalysts to create more sustainable synthetic pathways. nih.gov

Key green approaches applicable to the synthesis of pyrazole scaffolds include:

Microwave and Ultrasonic Assistance: These techniques can significantly reduce reaction times, increase product yields, and minimize energy consumption compared to conventional heating methods. benthamdirect.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," can eliminate a major source of chemical waste. Grinding techniques are one example of a solvent-free method. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Numerous protocols for synthesizing pyrazoles in water have been developed. thieme-connect.com

Recyclable Catalysts: The use of heterogeneous or magnetic nanocatalysts allows for easy separation from the reaction mixture and reuse, reducing waste and cost. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, which incorporates most or all of the atoms of the starting materials. This enhances atom economy and reduces the number of synthetic steps and purification processes. nih.govresearchgate.net

While specific green synthesis protocols for this compound are not extensively detailed in the literature, the principles are broadly applicable. For instance, traditional solvents like dimethylformamide (DMF) used in Vilsmeier-Haack reactions could potentially be replaced with greener alternatives or ionic liquids. thieme-connect.comhilarispublisher.comnih.gov Similarly, catalytic systems could be designed to be heterogeneous and recyclable, aligning with sustainable chemistry goals. acs.org

Chemo-, Regio-, and Stereoselectivity Control in Reactions

Achieving high selectivity is a critical challenge in the synthesis of complex substituted pyrazoles. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically produce two different regioisomers.

Regioselectivity: The control of which nitrogen atom of the hydrazine attacks which carbonyl group is paramount. In the synthesis of related naphtho[2,1-b]furan pyrazoles, a common strategy involves the Vilsmeier-Haack reaction on a pre-formed hydrazone, namely 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. nih.gov This approach effectively predetermines the arrangement of the substituents on the final pyrazole ring, thus ensuring high regioselectivity.

Factors influencing regioselectivity in pyrazole synthesis include:

Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles compared to traditional solvents like ethanol.

Reaction Conditions: The pH of the reaction medium can influence the site of initial nucleophilic attack by the hydrazine.

Substituent Effects: The electronic and steric properties of substituents on both the diketone and the hydrazine can direct the cyclization to favor one isomer over the other.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In multistep syntheses of complex molecules like this compound, protecting groups may be necessary to ensure that reagents attack only the desired site.

Stereoselectivity: While the core pyrazole and naphthofuran rings are aromatic and thus planar, stereoselectivity becomes important when chiral centers are present in the substituents or when subsequent reactions create them. For the synthesis of the target compound itself, stereoselectivity is not a primary concern unless chiral precursors are used.

Optimization of Reaction Conditions for Efficient this compound Formation

The efficiency of synthesizing this compound is highly dependent on the careful optimization of various reaction parameters.

Solvent Effects and Reaction Catalysis

The choice of solvent and catalyst is crucial for reaction rate, yield, and sometimes selectivity. In the Vilsmeier-Haack synthesis of the related 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, dimethylformamide (DMF) serves as both the solvent and a reagent (in combination with phosphorus oxychloride). nih.gov

For the general synthesis of pyrazoles from chalcones or 1,3-diketones, a variety of solvents and catalysts have been explored. scispace.com

Catalyst TypeSolventKey AdvantagesReference
Glacial Acetic AcidEthanol/Acetic AcidExcellent yield in less time for chalcone (B49325) cyclization. scispace.com
Nano-ZnOSolvent-freeExcellent yield (95%), short reaction time, easy work-up. nih.gov
Copper Triflate / bmimIonic LiquidFacilitates condensation of α,β-ethylenic ketones. nih.gov
Molecular Iodine (I₂)Ethanol/DMSOCatalytic amounts needed, inexpensive reagents. acs.org
Silica (B1680970) Sulfuric Acid (SSA)Solvent-freeHeterogeneous catalyst, simple operation, shorter reaction times. researchgate.net

Temperature and Pressure Parameters

Temperature is a critical parameter that must be precisely controlled. The Vilsmeier-Haack reaction, for example, is typically initiated at low temperatures (0 °C) during the formation of the Vilsmeier reagent, and the subsequent reaction with the hydrazone may proceed at room temperature or with heating. nih.gov Subsequent cyclization or condensation steps often require heating under reflux to drive the reaction to completion. nih.gov

Research on pyrazole synthesis has shown that temperature can be a tool to control the reaction outcome. In some cases, different products can be obtained from the same starting materials simply by tuning the reaction temperature. nih.govresearchgate.net Most pyrazole syntheses are conducted at atmospheric pressure, as pressure is not typically a critical variable for the common reaction mechanisms involved.

Reagent Stoichiometry and Additive Influence

The molar ratio of reactants significantly impacts the reaction's efficiency and yield. In the Vilsmeier formylation step, a slight excess of the Vilsmeier reagent (POCl₃/DMF) is often used to ensure complete conversion of the hydrazone substrate. nih.gov Kinetic studies on the Knorr pyrazole synthesis have demonstrated a strong dependence of reaction rates on the initial reactant stoichiometry. rsc.org

Additives can also play a crucial role. For instance, in subsequent reactions of the pyrazole-carbaldehyde intermediate, a base like triethylamine (B128534) is often added to facilitate condensation reactions by deprotonating an active methylene (B1212753) compound. nih.govmdpi.com In other pyrazole syntheses, additives like dimethyl sulfoxide (B87167) (DMSO) can act as an oxidant to convert an intermediate pyrazoline to the final aromatic pyrazole. acs.org

Scalability and Process Development Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges and considerations:

Hazardous Reagents: The use of reagents like phosphorus oxychloride requires specialized handling procedures and equipment to ensure safety on an industrial scale.

Purification: The primary purification method reported is recrystallization. mdpi.com While effective in the lab, developing a scalable, efficient, and cost-effective crystallization process is a key aspect of process development. This includes solvent selection, control of cooling profiles, and solid-liquid separation.

Process Control: Tight control over parameters like temperature, reaction time, and rate of addition of reagents is crucial for ensuring consistent product quality and safety during scale-up.

Cost of Goods: The cost of starting materials, reagents, solvents, and energy will be a major factor in the economic viability of large-scale production.

Waste Management: The environmental impact of the process, including solvent waste and byproducts, must be managed. Implementing principles of green chemistry, such as solvent recycling and the use of catalytic reagents, would be critical.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Naphtho 2,1 B Furan 2 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Through the application of various one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the chemical environment of each nucleus, the connectivity between atoms, and the spatial relationships within the 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole molecule can be constructed.

1D NMR Techniques (¹H, ¹³C, ¹⁵N) for Chemical Environment Determination

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are instrumental in defining the immediate electronic environment of each atom within the molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, the aromatic protons of the naphthofuran and pyrazole (B372694) rings would exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm. The specific shifts and coupling patterns would allow for the assignment of each proton to its respective position on the heterocyclic framework.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms in the aromatic naphthofuran and pyrazole rings are expected to resonate in the range of 100-160 ppm. The chemical shifts are sensitive to the local electronic structure, providing valuable information for assigning each carbon to its specific location within the fused ring system.

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms would differ based on their bonding and hybridization state, helping to distinguish between the pyrrole-like and pyridine-like nitrogens.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative as specific experimental values were not found in the searched literature.)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazole-H3~7.8~135
Pyrazole-H4~6.5~105
Naphthofuran Protons7.2 - 8.5110 - 150
Naphthofuran Carbons110 - 155
Pyrazole Carbons105 - 140

Elucidation of Solution-State Conformation and Dynamic Processes

The conformation of this compound in solution, particularly the relative orientation of the pyrazole and naphthofuran rings, can be investigated using NOESY data. The presence or absence of cross-peaks between protons on the two different ring systems would indicate their spatial arrangement. Furthermore, variable temperature NMR studies could reveal information about any dynamic processes, such as restricted rotation around the bond connecting the two heterocyclic systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and offering insights into its structure through fragmentation analysis.

Accurate Mass Measurement and Elemental Composition

HRMS provides a mass-to-charge ratio (m/z) with very high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass with the calculated exact masses of possible elemental compositions. This confirmation is a critical step in the characterization of a new compound.

Analysis of Fragmentation Patterns for Structural Subunit Identification

Table 2: Hypothetical HRMS Data for this compound (Note: This data is illustrative as specific experimental values were not found in the searched literature.)

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Fragmentation Origin
[M+H]⁺C₁₅H₁₀N₂OC₁₅H₁₀N₂OMolecular Ion
[C₁₂H₇O]⁺C₁₂H₇OC₁₂H₇ONaphthofuran fragment
[C₃H₃N₂]⁺C₃H₃N₂C₃H₃N₂Pyrazole fragment

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by absorption bands and scattering peaks corresponding to the vibrations of its constituent naphthofuran and pyrazole moieties.

The pyrazole ring exhibits characteristic vibrations. researchgate.net A key feature is the N-H stretching vibration, which typically appears as a broad band in the IR spectrum in the region of 3200-3500 cm⁻¹, indicative of intermolecular hydrogen bonding in the solid state. The C=N stretching vibration within the pyrazole ring is expected to be observed in the 1520-1560 cm⁻¹ range. derpharmachemica.com

The naphtho[2,1-b]furan (B1199300) portion of the molecule contributes several characteristic signals. Aromatic C-H stretching vibrations from both the naphthalene (B1677914) and pyrazole rings are anticipated above 3000 cm⁻¹. ias.ac.in The C=C stretching vibrations of the fused aromatic rings give rise to a series of sharp bands between 1450 cm⁻¹ and 1650 cm⁻¹. The furan (B31954) moiety is identified by the asymmetric C-O-C stretching vibration, typically found around 1140-1155 cm⁻¹, and a symmetric stretching mode near 1060-1080 cm⁻¹. esisresearch.orgglobalresearchonline.net

Below is a table summarizing the expected key vibrational frequencies for the title compound.

Vibrational Mode Functional Group/Moiety Expected Frequency Range (cm⁻¹) Typical Intensity
N-H StretchPyrazole3200-3500Medium-Broad (IR)
Aromatic C-H StretchNaphthofuran, Pyrazole3000-3100Medium-Sharp (IR, Raman)
C=C Aromatic StretchNaphthofuran, Pyrazole1450-1650Strong-Medium (IR, Raman)
C=N StretchPyrazole1520-1560Medium (IR, Raman)
C-O-C Asymmetric StretchFuran1140-1155Strong (IR)
C-O-C Symmetric StretchFuran1060-1080Medium (IR, Raman)
Aromatic C-H Out-of-Plane BendNaphthofuran, Pyrazole700-900Strong (IR)

A comprehensive analysis of the IR and Raman spectra allows for the assignment of various molecular vibrational modes beyond simple bond stretches. These include in-plane and out-of-plane bending, wagging, twisting, and rocking motions. esisresearch.org

For the this compound molecule, the region below 1000 cm⁻¹, often referred to as the "fingerprint region," contains a complex series of bands corresponding to C-H out-of-plane bending vibrations of the substituted aromatic rings. These patterns are highly diagnostic of the substitution pattern on the naphthyl and pyrazole rings. Ring deformation and breathing modes of both the pyrazole and naphthofuran systems also contribute to the complexity of this region. The complementary nature of IR and Raman spectroscopy is crucial here; vibrations that are weak or inactive in IR may show strong signals in Raman, and vice-versa, allowing for a more complete vibrational assignment. encyclopedia.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. mu-varna.bg The molecule's extensive conjugated system, comprising the naphthofuran and pyrazole rings, acts as a chromophore responsible for its characteristic absorption spectrum.

The electronic spectrum is expected to be dominated by high-intensity π→π* transitions. The naphthyl moiety itself has two characteristic absorption bands, designated as ¹Lₐ and ¹Lₑ. researchgate.net When incorporated into the larger conjugated system of the title compound, these transitions are expected to undergo a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (hyperchromic effect).

The spectrum would likely exhibit multiple absorption maxima (λₘₐₓ). The highest energy transitions, corresponding to the extensive π-electron system, are expected in the UV region. Based on data for similar naphthofuran and pyrazole-containing aromatic systems, strong absorptions can be predicted. mdpi.com

Electronic Transition Chromophoric System Predicted λₘₐₓ Range (nm)
π→π* (¹Lₐ-like band)Naphthofuran System~330-350
π→π* (¹Lₑ-like band)Naphthofuran System~280-310
π→π*Extended Conjugation~240-260

The precise positions and intensities of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism, which can provide further information about the nature of the electronic transitions.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to direct the crystal packing.

The most significant interaction is expected to be hydrogen bonding involving the pyrazole ring. The N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as an acceptor, leading to the formation of strong N-H···N hydrogen-bonded chains or dimers. nih.gov

The table below summarizes the types of crystallographic data and interactions that would be determined from an X-ray analysis.

Parameter Description Typical Findings in Related Structures
Space Group Symmetry of the crystal latticeOften monoclinic (e.g., P2₁/c) or triclinic (P-1) for such aromatic compounds. mdpi.com
Unit Cell Dimensions a, b, c, α, β, γDefines the size and shape of the repeating crystal unit.
Dihedral Angle Angle between the naphthofuran and pyrazole mean planesInfluences molecular conformation and packing.
Hydrogen Bonds N-H···N, C-H···OKey directional forces dictating supramolecular assembly. nih.gov
π–π Stacking Interactions between aromatic ringsSignificant stabilizing force, with centroid-centroid distances around 3.8 Å. nih.gov

Computational Chemistry and Theoretical Studies of 5 Naphtho 2,1 B Furan 2 Yl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a reliable and efficient means of determining a wide range of molecular properties. nih.gov These methods solve approximations of the Schrödinger equation to predict the electronic structure and energy of a molecule, forming the basis for understanding its geometry, stability, and spectroscopic profile. nih.gov For 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole, DFT calculations can elucidate the intricate interplay between the electron-rich naphthofuran moiety and the pyrazole (B372694) ring.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating potential for significant biological activity and charge transfer interactions. nih.gov In the case of this compound, theoretical calculations would likely show that the HOMO is primarily localized on the electron-rich naphthofuran system, while the LUMO is distributed across the conjugated π-system extending over both the pyrazole and naphthofuran rings. This distribution facilitates intramolecular charge transfer upon electronic excitation. The calculated energies of these orbitals allow for the prediction of key electronic properties. nih.gov

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORepresents the electron-donating ability of the molecule. A higher energy value indicates a stronger tendency to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the electron-accepting ability of the molecule. A lower energy value indicates a stronger tendency to accept electrons.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOIndicates the chemical reactivity and electronic stability. A smaller gap is associated with higher reactivity and lower stability. nih.gov
Chemical Hardnessη ≈ (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. Molecules with a larger energy gap are considered "harder." nih.gov
Electrophilicity IndexωQuantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. nih.gov

The naphthofuran unit is expected to be essentially planar, a characteristic feature of fused aromatic systems. nih.gov Similarly, the 1H-pyrazole ring is an aromatic heterocycle and is also planar. A key structural parameter that would be determined through conformational analysis is the dihedral angle between the plane of the naphthofuran system and the plane of the pyrazole ring. This angle dictates the degree of π-conjugation between the two heterocyclic systems and is influenced by a balance between maximizing electronic delocalization (favoring planarity) and minimizing steric hindrance. The optimized geometry is the foundational starting point for all other computational predictions. nih.gov

Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. Computational methods can quantify the degree of aromaticity in different parts of a molecule. One common method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the deviation of bond lengths from an ideal value. A HOMA index close to 1 indicates a high degree of aromaticity, while a value near 0 suggests a non-aromatic character. nih.gov

For this compound, a HOMA analysis would be applied to each ring within the structure: the two rings of the naphthalene (B1677914) core, the furan (B31954) ring, and the pyrazole ring. The naphthalene portion is expected to show high aromaticity. The furan and pyrazole rings are also inherently aromatic, though their degree of aromaticity can be influenced by their fusion and substitution within the larger molecular framework. globalscientificjournal.com Such calculations provide quantitative insight into the electronic delocalization and stability of the entire fused system.

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds. semanticscholar.orgresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts for the aromatic protons would be expected in the typical downfield region, with their exact positions influenced by the electronic environment created by the fused ring system.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which helps in the assignment of experimental IR absorption bands to specific functional groups, such as C-H, C=C, C-N, and N-H stretching and bending modes. ekb.eg

UV-Vis Absorption: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For conjugated systems like this, the primary absorptions in the UV-visible region are typically due to π → π* transitions, the energy of which is often correlated with the HOMO-LUMO gap. researchgate.net

Spectroscopic TechniquePredicted ParameterInformation Obtained
Nuclear Magnetic Resonance (NMR)Chemical Shifts (δ in ppm)Provides information on the electronic environment of individual ¹H and ¹³C nuclei, confirming the molecular skeleton and connectivity. uomphysics.net
Infrared (IR) SpectroscopyVibrational Frequencies (cm-1)Identifies the presence of specific functional groups and vibrational modes within the molecule. ekb.eg
UV-Visible (UV-Vis) SpectroscopyMaximum Absorption Wavelength (λmax in nm)Reveals information about electronic transitions, conjugation, and the HOMO-LUMO energy gap. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions

While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a simulated biological environment (e.g., in water). wu.ac.th MD simulations apply classical mechanics to model the movements and interactions of all atoms in a system.

For this compound, MD simulations could be used to study its conformational flexibility and its interactions with solvent molecules. More importantly, in the context of drug discovery, MD is a key tool for investigating ligand-target interactions. ekb.eg By placing the molecule into the binding site of a specific protein target, MD simulations can:

Predict the preferred binding pose of the ligand.

Analyze the stability of the ligand-protein complex over time.

Identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that are responsible for binding affinity.

Calculate the binding free energy, providing a theoretical estimation of the ligand's potency.

Reaction Mechanism Elucidation and Transition State Analysis for Synthesis Pathways

Computational chemistry is a powerful asset for understanding the mechanisms of chemical reactions. nih.gov For the synthesis of this compound, theoretical calculations can be employed to model proposed reaction pathways. researchgate.net This involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

By calculating the energies of these species, a detailed reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants defines the activation energy of the reaction. This information is critical for:

Determining the thermodynamic and kinetic feasibility of a proposed synthetic step.

Comparing different potential reaction pathways to identify the most efficient one.

Understanding the role of catalysts in lowering the activation energy.

Explaining observed product regioselectivity or stereoselectivity.

For instance, theoretical studies could model the cyclization steps involved in forming the pyrazole ring from a suitable naphthofuran precursor, providing a deeper understanding of the underlying chemical transformations. researchgate.netmdpi.com

De Novo Design and Virtual Screening of Analogs of this compound

De novo design and virtual screening are powerful computational techniques to identify and optimize novel bioactive compounds. These methods are particularly relevant for heterocyclic scaffolds like pyrazole, which are known pharmacophores. mdpi.com

High-Throughput Virtual Screening (HTVS) has been successfully employed to screen large libraries of pyrazole-containing compounds against various biological targets. For instance, a study targeting the CDK8 enzyme, a key player in cancer progression, screened over 12,000 pyrazole compounds using Schrödinger's Maestro software. chemmethod.comchemmethod.com This multi-stage screening process identified several potential type I and type II inhibitors. chemmethod.comchemmethod.com The pyrazole scaffold was specifically chosen for its ability to form key interactions, such as hydrogen bonds and π-π stacking, within the enzyme's active site. chemmethod.comchemmethod.com Similarly, a virtual screen of approximately 340,000 small molecules led to the discovery of a potent proteasome inhibitor with a pyrazole scaffold. nih.govacs.org

Structure-based virtual screening has also been applied to identify pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (M^pro^), an essential enzyme for viral replication. nih.gov In one such study, fifty pyrazole derivatives of usnic acid were screened, leading to the identification of two lead compounds with strong binding affinities to the M^pro^ active site. nih.gov

These studies highlight a common workflow in computational drug discovery:

Library Compilation: Assembling a large database of compounds containing the desired scaffold (e.g., pyrazole).

Target Preparation: Preparing the 3D structure of the biological target (e.g., enzyme, receptor).

Docking and Scoring: Computationally placing each compound into the target's active site and estimating its binding affinity using scoring functions.

Filtering and Selection: Selecting the most promising candidates based on docking scores, binding poses, and predicted pharmacokinetic properties (ADME). chemmethod.comchemmethod.com

The insights gained from these screening efforts can guide the de novo design of new analogs, where novel molecules are built from scratch or by modifying existing scaffolds to optimize interactions with the target.

Structure-Activity Relationship (SAR) Modeling (Non-Clinical Focus)

Structure-Activity Relationship (SAR) modeling aims to understand how the chemical structure of a compound influences its biological activity or physical properties. rsc.org For pyrazole derivatives, SAR studies have been crucial in identifying key structural features responsible for their diverse biological effects, including anticancer and anti-inflammatory properties. mdpi.commdpi.comnih.gov

For example, SAR analysis of pyrazole-thiazolidinone hybrids revealed that specific substitutions on the benzene (B151609) ring, such as chlorine, nitro, or hydroxyl groups, could potentiate antimicrobial activity by two- to four-fold. nih.gov In another study on aminopyrazole derivatives, modifications at positions 1, 3, and 4 of the pyrazole nucleus were explored to establish SAR for antiproliferative and antioxidant activities. mdpi.comnih.gov The design of novel pyrazole-based CDK2 inhibitors was guided by the SAR of a known inhibitor, AT7519, preserving the core pyrazole pharmacophore that occupies the ATP binding pocket. nih.gov

These studies demonstrate that even minor modifications to the pyrazole scaffold or its substituents can significantly impact biological outcomes, providing a roadmap for designing more potent and selective compounds.

Both ligand-based and receptor-based (or structure-based) methods are employed to understand the SAR of pyrazole analogs.

Receptor-Based Approaches: These methods rely on the 3D structure of the biological target. Molecular docking is a primary tool used to predict the binding mode and affinity of a ligand within a receptor's active site. Docking studies on pyrazole derivatives have been used to:

Investigate binding patterns with the EGFR kinase protein. acs.org

Validate the stability of docked complexes with the SARS-CoV-2 main protease through subsequent molecular dynamics (MD) simulations. nih.gov

Confirm that newly designed CDK2 inhibitors adopt a binding mode similar to known reference compounds. rsc.org

Ligand-Based Approaches: When the 3D structure of the target is unknown, ligand-based methods are used. These approaches derive a model based on the properties of a set of known active and inactive molecules. Pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for biological activity, is a common ligand-based technique. For instance, the pharmacophore of selective COX-2 inhibitors like celecoxib, which features a central pyrazole core, has been used as a template to design new anti-inflammatory agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org These models are valuable for predicting the activity of newly designed compounds. nih.gov

Several QSAR studies have been conducted on pyrazole derivatives. For example, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives to predict their efficacy as EGFR kinase inhibitors. acs.org These models indicated that the compound's activity was significantly influenced by adjacency and distance matrix descriptors. acs.org In another study, statistically significant 2D-QSAR models were generated for various cancer cell lines to predict the anticancer activity (pIC50) of 63 synthesized pyrazole derivatives. nih.gov

More advanced QSAR methods, such as 5D-QSAR, have also been applied. A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors used a quasi-atomistic receptor surface modeling approach, highlighting the contribution of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity. nih.gov Such validated QSAR models serve as powerful predictive tools to guide the design of new, more potent analogs. nih.gov

Below is a table summarizing representative QSAR models developed for pyrazole derivatives.

QSAR Model TypeTarget/ActivityKey Descriptors/FieldsApplicationReference
2D-QSAREGFR Kinase InhibitionAdjacency & Distance Matrix DescriptorsPrediction of pIC50 for new derivatives acs.org
2D-QSARAnticancer (Multiple Cell Lines)Molecular DescriptorsPrediction of pIC50 for synthesized library nih.gov
5D-QSAREGFR Kinase InhibitionHydrogen Bond Acceptor, Hydrophobic, Salt BridgeDesign of new EGFR inhibitors nih.gov

A wide array of in silico tools are used to explore the vast chemical space of possible pyrazole analogs and to optimize their molecular features for desired properties.

Molecular Docking and Dynamics: Software suites like Schrödinger's Maestro are used for high-throughput virtual screening, molecular docking, and subsequent analysis. chemmethod.comchemmethod.com Molecular dynamics (MD) simulations are employed to validate the stability of ligand-receptor complexes predicted by docking and to provide a more dynamic picture of the binding interactions over time. nih.govrsc.org

ADMET Prediction: A critical aspect of drug design is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools like QikProp are used to evaluate the pharmacokinetic profiles of potential drug candidates early in the discovery process. chemmethod.comchemmethod.com This early assessment helps to eliminate compounds that are likely to fail later in development due to poor ADMET characteristics. researchgate.net

By integrating these computational tools, researchers can efficiently design, screen, and optimize analogs of complex molecules like this compound, accelerating the discovery of new compounds with tailored properties.

Applications in Advanced Materials Science

Optoelectronic Properties and Applications

The fusion of the extended π-conjugated naphthofuran backbone with the pyrazole (B372694) ring gives rise to notable photophysical properties. worktribe.comrsc.org Research into related naphtho-fused pyrazole ligands has demonstrated that these systems can exhibit fluorescence, a key characteristic for optoelectronic applications. worktribe.comrsc.org The inherent properties of both the naphthofuran and pyrazole components suggest significant potential for this hybrid molecule in various optoelectronic devices. Furan (B31954) and its derivatives are known for their strong fluorescence and excellent charge-stacking capabilities, making them valuable in photovoltaic materials. nih.gov Similarly, pyrazole derivatives have been extensively investigated for their specific photophysical properties, which are beneficial for enhancing solar cell performance. researchgate.net

The 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole molecule possesses features characteristic of an organic semiconductor. The planar and rigid structure of the naphthofuran unit facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. Studies on related naphthodifuran derivatives have shown them to be effective p-type semiconductors, achieving significant hole mobilities in organic field-effect transistors (OFETs). acs.org This performance is attributed to dense crystal packing and large intermolecular π-orbital overlap. acs.org

The pyrazole moiety also contributes to the electronic properties of the molecule. Materials appended with pyrazole have been successfully used in the fabrication of optoelectronic and photovoltaic devices. researchgate.net The combination of these two heterocyclic systems in one molecule is expected to produce a material with favorable semiconducting behavior, suitable for use as an active component in electronic devices.

Table 1: Comparative Semiconductor Properties of Related Furan-Based Compounds
Compound ClassTypical Mobility (cm²/Vs)Semiconductor TypeReference
Naphtho[2,1-b:6,5-b′]difuran DerivativesUp to 3.6p-type acs.org
Benzodifuran (BDF) Donor-Acceptor Polymers~0.1 - 0.5p-type tdl.org
Furan-based CopolymersVariable (depends on structure)p-type nih.gov

The fluorescent properties of the naphthofuran-pyrazole scaffold make it a candidate for use in organic light-emitting diodes (OLEDs). The emission color and efficiency can be tuned through chemical modification of the core structure. Research on trifluoromethyl-substituted pyrazoloquinoline derivatives has demonstrated their potential as emitters in OLEDs, achieving significant brightness and efficiency. mdpi.com For instance, an OLED device using a pyrazoloquinoline emitter produced a deep bluish-green emission with a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.com These results highlight the potential of pyrazole-based systems in electroluminescent applications.

In the realm of photovoltaics, both furan and pyrazole derivatives have shown considerable promise. Furan-based semiconductor materials are increasingly used in organic solar cells (OSCs) due to their favorable electronic properties. nih.gov Pyrazole derivatives have also been incorporated into photovoltaic devices, where their specific photophysical characteristics and low ground-state dipole moments can enhance performance. researchgate.net The combination of an electron-donating unit with an electron-accepting unit within a single molecule is a common strategy in designing materials for OSCs, and the this compound structure could serve as a versatile building block for such donor-acceptor systems. nih.govresearchgate.net

Materials with high optical absorption and strong fluorescent emission are valuable as functional dyes and pigments for applications ranging from solar cells to sensors. researchgate.net The pronounced photophysical properties of naphtho-fused pyrazoles, specifically their ability to fluoresce, make them suitable for such applications. worktribe.comrsc.org These compounds can be used as sensitizers in dye-sensitized solar cells (DSSCs) or as fluorescent probes in various analytical technologies. The chemical stability often associated with these aromatic heterocyclic systems further enhances their utility as robust dyes and pigments. researchgate.net

Integration into Polymer Chemistry and Conjugated Polymer Systems

The incorporation of this compound into polymer chains is a promising strategy for creating advanced materials with enhanced properties. By functionalizing the core molecule with reactive groups such as bromo or boronic ester moieties, it can be used as a monomer in various polymerization reactions, including Suzuki or Stille cross-coupling. researchgate.netmit.edu The synthetic versatility of the naphthofuran-pyrazole framework allows for the preparation of such monomers. mdpi.comresearchgate.netresearchgate.net

Integrating this heterocyclic unit into a conjugated polymer backbone can significantly influence the resulting material's properties. It is expected to:

Tune the Band Gap: The electron-rich nature of the naphthofuran-pyrazole unit can alter the HOMO and LUMO energy levels of the polymer, thereby tuning its optical and electronic band gap. researchgate.net

Enhance Solubility: Attaching solubilizing side chains to the monomer can improve the processability of the final polymer, which is a critical factor for device fabrication from solution. mit.edu

Improve Charge Transport: The rigid, planar structure of the monomer can promote interchain packing and order in the solid state, facilitating more efficient charge transport. rsc.org

Polymers containing furan, naphthodione, and other heterocyclic units have demonstrated interesting optical and electronic properties with potential applications in optoelectronics. researchgate.netrsc.org

Catalysis and Ligand Design for Organometallic Chemistry

The pyrazole portion of the this compound molecule is an excellent ligand for coordinating with metal ions. Pyrazoles are well-established in organometallic chemistry due to the presence of two nitrogen atoms that can bind to a metal center. nih.govnih.gov The N-unsubstituted (protic) nature of the 1H-pyrazole ring makes it a proton-responsive ligand, which can be crucial in catalytic cycles. nih.gov

Research has shown that naphthyl pyrazole ligands readily form stable complexes with various transition metals, including copper(II) and zinc(II). worktribe.comrsc.orgnih.gov In these complexes, the ligand typically coordinates to the metal ion through the nitrogen atoms of the pyrazole ring. nih.gov The extended π-system of the naphthofuran component can influence the electronic properties of the resulting metal complex and its crystal packing. rsc.org

These organometallic complexes have significant potential as catalysts. Copper complexes with pyrazole-based ligands have shown excellent catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. research-nexus.netbohrium.com Furthermore, cobalt complexes with pyrazole ligands have been used as catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov The versatility of the pyrazole core allows for the design of ligands that can be used in a wide range of catalytic transformations, from polymerization to asymmetric hydrogenation. nih.govrsc.org

Sensing Applications (e.g., Chemosensors)

The combination of a fluorescent signaling unit (fluorophore) and a metal-binding site (receptor) is the basis for fluorescent chemosensors. The this compound structure is well-suited for this purpose. The naphthofuran moiety, with its extended aromatic system, acts as an effective fluorophore. chemisgroup.us The pyrazole ring, with its nitrogen atoms, serves as a natural binding site for metal ions.

Upon binding of a specific metal ion to the pyrazole receptor, the photophysical properties of the naphthofuran fluorophore can be modulated, leading to a detectable change in the fluorescence signal (either enhancement or quenching). chemisgroup.us This mechanism allows for the selective and sensitive detection of metal ions. Naphthofuran-based probes have been developed for detecting various metal ions, while naphthol-containing sensors have been used for assaying aluminum and cyanide ions. chemisgroup.usrsc.org The inherent fluorescence of naphtho-fused pyrazole systems provides a strong foundation for their application as "turn-on" or "turn-off" fluorescent sensors. rsc.org

Table 2: Examples of Related Heterocyclic Chemosensors and Their Analytes
Sensor Core StructureAnalyte DetectedSensing MechanismReference
Benzofuran-carboxamideZn²⁺Turn-on fluorescence (CHEF effect) chemisgroup.us
Spiro[chromeno[2,3-c]pyrazole-benzofuran]Cu²⁺Colorimetric and fluorescent response chemisgroup.us
Phenol-naphtholAl³⁺Turn-on fluorescence rsc.org
Phenol-naphtholCN⁻Turn-off fluorescence rsc.org

In Vitro Biological Activity Studies Excluding Clinical Human Data, Dosage, Safety/adverse Effects

In Vitro Evaluation of Specific Biological Activities

Research into the biological activities of naphtho[2,1-b]furan (B1199300) pyrazole (B372694) derivatives has primarily centered on their antimicrobial potential. These studies utilize various microbial strains to assess the compounds' efficacy.

Target Identification and Elucidation of Molecular Mechanisms

Detailed studies to identify specific molecular targets and elucidate the mechanisms of action for 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole and its derivatives are not extensively reported in the available literature. The observed antimicrobial effects suggest potential interference with essential microbial pathways, such as cell wall synthesis, protein synthesis, or nucleic acid replication. However, without specific enzyme inhibition or receptor binding assays, the precise molecular mechanisms remain speculative. The broad-spectrum activity of some derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi, points towards a mechanism that may target a conserved pathway in these microorganisms.

Cell-Based Assays for Investigating Cellular Responses

The primary cell-based assays reported for this class of compounds involve antimicrobial susceptibility testing. In a significant study, a series of novel naphtho[2,1-b]furan pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. mdpi.com The results of these assays are crucial for understanding the biological potential of this scaffold.

Structure-Activity Relationship (SAR) in In Vitro Contexts

The antimicrobial screening of various synthesized derivatives of the core this compound structure has provided valuable insights into their structure-activity relationships.

Impact of Structural Modifications on In Vitro Potency and Selectivity

Systematic structural modifications of the parent scaffold have demonstrated a significant impact on the resulting antimicrobial activity. A key study synthesized a series of derivatives from a common intermediate, 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, which is a derivative of the core compound of interest. mdpi.com

The investigation revealed that many of the synthesized compounds, including derivatives with malononitrile, pyrazoline, pyran, and chromene additions, showed no significant activity against the tested microorganisms. mdpi.com However, one derivative, 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylenehydrazonothiazolidin-4-one (Compound 14 ), exhibited the highest antibacterial and antifungal activity. mdpi.com This highlights the critical role of the thiazolidin-4-one moiety, introduced at the 4-position of the pyrazole ring, in conferring potent antimicrobial properties to the naphtho[2,1-b]furan pyrazole scaffold. Another compound, 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan (Compound 2 ), showed moderate activity, while the majority of the other tested derivatives were inactive. mdpi.com

These findings underscore that the biological activity of this class of compounds is highly dependent on the nature of the substituent at the pyrazole ring. The presence of a bulky and functionally rich thiazolidin-4-one group appears to be a key determinant for enhanced potency.

Compound NumberStructural Modification from Core ScaffoldObserved In Vitro Antimicrobial ActivityReference
-Parent Compound (this compound)Data not available-
14 Addition of a methylenehydrazonothiazolidin-4-one moiety at the 4-position of the pyrazole ring (on a 1-phenyl substituted core)Highest antibacterial and antifungal activity mdpi.com
2 A precursor, 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furanModerate activity mdpi.com
4a-c, 5, 6, 7a,b, 8a-c, 10, 12, 13 Various modifications including malononitrile, barbituric acid, hydrazone, and pyran derivativesNo activity mdpi.com

Correlation of Computational SAR with Experimental In Vitro Data

While experimental SAR data is available from the screening of synthesized derivatives, there is a lack of published studies that correlate these findings with computational SAR or molecular docking for the this compound series of compounds. Such studies would be invaluable in rationalizing the observed activities and in guiding the design of more potent analogs. Computational approaches could help to model the interactions of these compounds with potential biological targets and to understand the electronic and steric factors that contribute to their bioactivity.

Investigation of Molecular Interactions with Biomolecules

Direct experimental evidence from studies such as protein binding assays or DNA intercalation experiments for this compound and its derivatives is not currently available in the scientific literature. The planar and aromatic nature of the naphthofuran moiety suggests a potential for intercalative binding with DNA, a mechanism of action for some antimicrobial and anticancer agents. Furthermore, the various functional groups that can be introduced onto the pyrazole ring could facilitate specific interactions with protein targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces. However, without dedicated biophysical studies, these potential molecular interactions remain to be experimentally verified.

Future Directions and Emerging Research Avenues for 5 Naphtho 2,1 B Furan 2 Yl 1h Pyrazole

Development of More Efficient, Sustainable, and Scalable Synthetic Strategies

The future synthesis of 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole and its derivatives is geared towards methods that are not only high in yield but also environmentally benign and economically viable for large-scale production. Current synthetic routes often involve multi-step processes that can be time-consuming and generate significant waste. mdpi.comnih.gov

Future research will likely focus on:

One-Pot Multicomponent Reactions: Combining several reaction steps into a single procedure without isolating intermediates can significantly enhance efficiency. researchgate.net The development of one-pot syntheses for functionalized pyrazole (B372694) derivatives from readily available starting materials is a promising approach. researchgate.net

Green Chemistry Approaches: The use of eco-friendly solvents (like brine), biodegradable catalysts, and solvent-free reaction conditions are central to sustainable synthesis. researchgate.netresearchgate.net Microwave-assisted synthesis, for instance, offers a catalyst-free method that can reduce reaction times and improve yields. researchgate.netresearchgate.net

Novel Catalytic Systems: Exploring heterogeneous catalysts, such as silica (B1680970) sulfuric acid, can simplify purification processes and allow for catalyst recycling, which is crucial for scalability. researchgate.net Visible-light-mediated cycloaddition reactions represent another environmentally friendly approach to constructing the core ring systems. mdpi.com

These advanced synthetic strategies aim to make the production of naphthofuran-pyrazole derivatives more practical for broader applications in medicine and materials science. eurjchem.comresearchgate.net

Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of novel this compound analogues. By simulating molecular properties and interactions, researchers can prioritize the synthesis of compounds with the highest potential, saving time and resources.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structure of the compounds and their biological activity. nih.govfrontiersin.org These models help in predicting the activity of newly designed molecules and identifying the key structural features responsible for their effects. nih.gov

Molecular Docking: These simulations predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. rsc.org This provides insights into the mechanism of action and helps in designing derivatives with improved binding affinity and selectivity. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can validate the stability of ligand-protein complexes over time, providing a more dynamic and realistic picture of the molecular interactions. frontiersin.orgrsc.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. rsc.orgmdpi.com

Table 1: Computational Tools in Compound Design and Optimization

Computational Technique Application in Research Predicted Outcome
2D/3D-QSAR Predict anti-cancer activity of pyrazole derivatives. nih.gov Identification of key molecular descriptors for enhanced activity.
Molecular Docking Study binding modes of pyrazole derivatives with target enzymes (e.g., CDK2, PRDX5). rsc.orgmdpi.com Elucidation of binding interactions and stability of the complex.
Molecular Dynamics Validate the stability of docked compounds within the enzyme's catalytic domain. rsc.org Confirmation of stable binding poses and interactions.
ADMET Prediction Assess pharmacokinetic profiles and toxicity of novel pyrazole derivatives. rsc.org Identification of compounds with good drug-like properties.

Exploration of Novel Applications in Advanced Materials Science

While much of the focus on naphthofuran derivatives has been on their biological activities, their unique photophysical and electronic properties make them promising candidates for applications in materials science. google.com The fused aromatic system of the naphthofuran core suggests potential for use in organic electronics.

Future research in this area could explore:

Organic Electronics: The aromatic and planar structure of the naphthofuran scaffold is suitable for applications as hole transport materials in devices like Organic Light Emitting Diodes (OLEDs). google.com

Photosensitizers: The ability of such conjugated systems to absorb and transfer energy makes them potential candidates for use as photosensitizers in photodynamic therapy or photocatalysis. google.com

Functional Dyes: The chromophoric nature of the naphthofuran system could be exploited in the development of novel dyes for various technological applications.

The synthesis of specifically functionalized this compound derivatives will be key to tuning their electronic properties for these advanced material applications.

Deeper Elucidation of Complex In Vitro Biological Mechanisms and Target Validation

Many naphthofuran-pyrazole derivatives have been identified with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov However, a significant future direction is to move beyond preliminary screening to a deeper understanding of their mechanisms of action at the molecular level.

This will involve:

Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact. For instance, some pyrazole derivatives have been identified as inhibitors of specific enzymes like c-Met kinase or tubulin polymerization. researchgate.netmdpi.com

Mechanism of Action Studies: Investigating the downstream cellular pathways affected by the compound's interaction with its target. This includes studying effects on cell cycle, apoptosis, and inflammatory signaling. rsc.orgnih.gov

Multi-target Agents: Exploring the possibility that these compounds act on multiple targets simultaneously, which could be advantageous for treating complex diseases like cancer or neurodegenerative disorders. ekb.eg

A thorough understanding of the molecular mechanisms will be crucial for the rational design of more potent and selective therapeutic agents and for validating their potential for clinical development. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the field of drug discovery and materials science. nih.govnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.govresearchgate.net

For this compound and related compounds, AI and ML can be applied to:

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties by learning from existing chemical data. springernature.comresearchgate.net This can rapidly expand the chemical space around the naphthofuran-pyrazole scaffold.

Predictive Modeling: ML algorithms can build highly accurate models to predict biological activity, physicochemical properties, and toxicity, thus improving the efficiency of virtual screening. nih.govnih.gov

Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for target molecules by analyzing known chemical reactions, a field known as computer-assisted synthesis planning (CASP). nih.govresearchgate.nettechnologynetworks.com

Data Analysis: AI can help analyze complex biological data from high-throughput screening and 'omics' studies to identify novel drug targets and understand disease mechanisms. nih.gov

The integration of AI and ML offers a powerful platform to accelerate the entire discovery and development pipeline, from initial compound design to predicting clinical success. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole?

The synthesis typically involves multi-step reactions, including cyclization and condensation. One approach utilizes sodium salts of naphthofuran precursors (e.g., 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone) reacted with hydrazines or carbonyl reagents to form the pyrazole ring . Key variables include solvent choice (e.g., xylene or DMF), temperature control (reflux conditions), and catalysts like Pd(PPh₃)₄ for cross-coupling reactions . Purification often involves recrystallization from ethanol-DMF mixtures .

Q. How is the compound characterized structurally after synthesis?

Characterization relies on nuclear magnetic resonance (NMR) for proton/carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing planar pyrazole-furan systems) . Elemental analysis ensures stoichiometric purity .

Q. What biological activities are associated with this compound?

Pyrazole-naphthofuran hybrids exhibit antimicrobial, anti-inflammatory, and antitumor potential. Activity is attributed to interactions with enzyme targets (e.g., cyclooxygenase) or DNA intercalation. Initial screening uses in vitro assays like MIC (minimum inhibitory concentration) for antimicrobial activity or COX-2 inhibition for anti-inflammatory effects .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires fine-tuning:

  • Solvent polarity : Polar aprotic solvents (DMF) enhance cyclization efficiency .
  • Catalysts : Palladium-based catalysts improve cross-coupling steps .
  • Purification : Gradient column chromatography or recrystallization in mixed solvents (ethanol:DMF) removes byproducts . Yield improvements of 15–20% have been reported using microwave-assisted synthesis for similar pyrazole derivatives .

Q. What strategies resolve conflicting bioactivity data across studies?

Contradictions in activity (e.g., variable IC₅₀ values) may arise from assay conditions or impurity profiles. Solutions include:

  • Orthogonal assays : Validate antimicrobial activity with both agar diffusion and broth microdilution methods .
  • Structural analogs : Compare substituted derivatives to isolate substituent effects (e.g., nitro groups enhancing antibacterial potency) .
  • Purity verification : Use HPLC to confirm >95% purity before biological testing .

Q. How are structure-activity relationships (SARs) determined for this compound?

SAR studies systematically modify substituents on the pyrazole or naphthofuran rings. For example:

  • Electron-withdrawing groups (e.g., -NO₂ on the furan) increase antimicrobial activity by enhancing target binding .
  • Hydrophobic substituents (e.g., aryl groups) improve membrane penetration in antitumor assays . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial DNA gyrase .

Q. What methods assess the compound’s stability under physiological conditions?

Stability is evaluated via:

  • pH-dependent degradation studies : Monitor hydrolysis in buffers (pH 1–9) using UV-Vis or LC-MS .
  • Thermal analysis : TGA/DSC identifies decomposition temperatures .
  • Plasma stability : Incubate with human plasma and quantify parent compound degradation over time .

Q. How do computational methods predict multi-target interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity . Molecular Dynamics (MD) simulations model binding to multiple targets (e.g., COX-2 and topoisomerase II) by analyzing ligand-protein RMSD and binding free energies (MM-PBSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.